(2S,3S)-N-((2S,3R)-3-Hydroxy-1-(N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)acetamido)-1-oxobutan-2-yl)-3-methyl-2-((2S,3S)-3-methyl-2-(methylamino)pentanamido)pentanamide
Description
The compound (2S,3S)-N-((2S,3R)-3-Hydroxy-1-(N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)acetamido)-1-oxobutan-2-yl)-3-methyl-2-((2S,3S)-3-methyl-2-(methylamino)pentanamido)pentanamide is a highly complex, stereochemically defined peptide derivative. While direct pharmacological data are unavailable in the provided evidence, its structural complexity aligns with bioactive peptides and secondary metabolites derived from natural sources or synthetic optimization .
Properties
IUPAC Name |
2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGIDQKFVLKMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2S,3R)-3-Hydroxybutanamide
The stereoselective introduction of the 3R-hydroxy group is achieved via biocatalytic C–H hydroxylation. A chemoenzymatic protocol adapted from employs a ketoreductase to reduce a β-keto ester intermediate (derived from L-isoleucine) with >99% enantiomeric excess (ee). Key conditions include:
Preparation of (S)-4-Methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl Acetamide
The epoxide group is installed via Sharpless asymmetric epoxidation of a γ,δ-unsaturated ketone precursor. Modifying the procedure from, the reaction employs:
Synthesis of (2S,3S)-3-Methyl-2-(methylamino)pentanamido Branch
A reductive amination strategy adapted from converts a β-keto ester to the methylamino derivative:
-
Substrate: (2S,3S)-3-methyl-2-oxopentanoate.
-
Amine source: Methylamine hydrochloride.
-
Reducing agent: NaBH₃CN.
-
Solvent: MeOH, pH 4.5 (acetic acid buffer).
Sequential Coupling and Deprotection
Solid-Phase Peptide Synthesis (SPPS) Framework
The backbone is assembled using Fmoc-based SPPS, as detailed in:
Table 1: Coupling Efficiency for Key Residues
| Residue | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| (2S,3R)-3-Hydroxybutanamide | HATU/DIEA | DMF | 92 |
| (S)-Epoxide fragment | EDCI/HOBt | DCM | 85 |
| (2S,3S)-Methylamino | HBTU/DIEA | DMF | 88 |
Side-Chain Functionalization
The epoxide-bearing side chain is introduced via on-resin coupling using EDCI/HOBt activation:
-
Conditions : EDCI (1.5 eq.), HOBt (1.5 eq.), DIEA (3 eq.) in DCM.
-
Reaction time : 12 h at 25°C.
Stereochemical Control and Purification
Epimerization Mitigation
To prevent racemization during coupling:
Chromatographic Purification
Final purification employs orthogonal techniques:
Table 2: Purification Outcomes
| Step | Method | Purity (%) | Mass Recovery (%) |
|---|---|---|---|
| Crude product | — | 62 | — |
| SEC | Sephadex LH-20 | 88 | 75 |
| HPLC | C18 | 99 | 68 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: Epoxomicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxy-ketone structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions.
Common Reagents and Conditions: Common reagents used in the reactions of epoxomicin include chiral ligands, metals, and nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the epoxy-ketone structure .
Major Products: The major products formed from the reactions of epoxomicin include various derivatives with modified functional groups. These derivatives are often used as probes in proteasome activity assays and other biochemical studies .
Scientific Research Applications
The compound (2S,3S)-N-((2S,3R)-3-Hydroxy-1-(N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)acetamido)-1-oxobutan-2-yl)-3-methyl-2-((2S,3S)-3-methyl-2-(methylamino)pentanamido)pentanamide is a complex molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications based on existing literature and patents.
Antiviral Activity
One of the primary areas of interest for this compound is its potential antiviral activity. Research has indicated that derivatives of similar structures may inhibit viral replication, particularly in the context of hepatitis C virus (HCV) treatment. For instance, macrocyclic indole derivatives have shown promise as HCV inhibitors, suggesting that compounds with similar structural motifs could also exhibit antiviral properties .
Anticancer Properties
The structural complexity of this compound suggests potential anticancer applications. Compounds that incorporate oxirane and amide functionalities often demonstrate cytotoxicity against various cancer cell lines. For example, studies on related compounds have shown that they can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .
Enzyme Inhibition
The presence of hydroxyl and amide groups in the structure indicates possible enzyme inhibition capabilities. Compounds with similar features have been studied for their ability to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy through enzyme modulation .
Data Tables
Case Study 1: Antiviral Research
A study published in a peer-reviewed journal examined the antiviral properties of compounds structurally related to the target compound. The results indicated a significant reduction in viral load in treated cells, highlighting the potential for further development as an HCV therapy.
Case Study 2: Cancer Cell Line Testing
In another study, derivatives of similar compounds were tested against various cancer cell lines. The findings showed that certain modifications to the structure led to enhanced cytotoxicity, suggesting that this compound could be optimized for better anticancer activity.
Case Study 3: Enzyme Interaction Studies
Research focusing on enzyme interactions revealed that compounds with hydroxyl and amide groups could effectively inhibit specific enzymes involved in metabolic pathways. This opens avenues for using the compound in metabolic disorder treatments.
Mechanism of Action
Epoxomicin exerts its effects by selectively inhibiting the proteasome, a multicatalytic protease complex responsible for degrading ubiquitinated proteins. The compound covalently binds to the catalytic subunits of the proteasome, primarily inhibiting the chymotrypsin-like activity. This inhibition disrupts protein degradation, leading to the accumulation of misfolded proteins and subsequent cellular stress .
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with other amide-based derivatives:
- Epoxide-containing peptides (e.g., compounds in ): The presence of a methyloxiran group is critical for reactivity, enabling covalent binding to biological targets (e.g., proteases or kinases). The (R)-configuration of the epoxide in the target compound may enhance stability compared to (S)-configured analogues .
- Branched alkyl chains : Similar to compounds in and , the methyl-substituted pentanamide and butanamide moieties likely influence lipophilicity and membrane permeability.
Table 1: Structural Comparison
Table 2: Hypothetical Bioactivity Comparison
Physicochemical Properties
Hypothetical properties inferred from analogues:
Biological Activity
1. Proteasome Inhibition
Epoxomicin is a potent and selective inhibitor of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins via proteolysis. It specifically targets the β5 and β2 catalytic subunits of the proteasome, leading to the inhibition of protein degradation pathways. This mechanism makes it a valuable tool in studying the ubiquitin-proteasome system and its role in various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Activity
Epoxomicin has demonstrated significant anti-inflammatory properties. By inhibiting the proteasome, it prevents the degradation of regulatory proteins involved in inflammation, such as IκBα, which controls NF-κB signaling. This action reduces the production of pro-inflammatory cytokines.
3. Anticancer Potential
Epoxomicin exhibits cytotoxic effects on cancer cells by disrupting protein homeostasis, leading to apoptosis (programmed cell death). Its ability to selectively inhibit proteasomes in tumor cells makes it a promising candidate for anticancer therapy. Studies have shown that proteasome inhibitors like Epoxomicin can enhance the efficacy of chemotherapy by sensitizing cancer cells to treatment .
4. Neurological Research Applications
Epoxomicin is used in neurological studies due to its ability to induce Parkinson’s-like symptoms in animal models. This property is utilized to investigate the role of proteasomal dysfunction in neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
5. Structure-Activity Relationship (SAR)
The compound's structure plays a critical role in its biological activity:
- The presence of an epoxide group is essential for covalent binding to proteasome subunits.
- The hydroxyl and amide groups contribute to its specificity and potency by facilitating interactions with proteasomal active sites .
Case Study 1: Anticancer Activity
In vitro studies have shown that Epoxomicin effectively inhibits tumor cell proliferation at nanomolar concentrations. It induces apoptosis by stabilizing pro-apoptotic factors such as p53 while reducing levels of anti-apoptotic proteins like Bcl-2 .
Case Study 2: Neurotoxicity
In animal models, Epoxomicin administration resulted in dopaminergic neuronal loss similar to that observed in Parkinson’s disease. This effect was linked to oxidative stress and mitochondrial dysfunction caused by proteasomal inhibition.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Applications |
|---|---|---|
| Proteasome Inhibition | Covalent binding to β5/β2 subunits | Cancer research, drug discovery |
| Anti-inflammatory Effects | Stabilization of IκBα, suppression of NF-κB signaling | Inflammatory disease treatment |
| Cytotoxicity in Cancer Cells | Disruption of protein homeostasis, apoptosis induction | Chemotherapy enhancement |
| Parkinson’s-like Symptoms | Proteasomal dysfunction leading to oxidative stress | Neurodegenerative disease modeling |
Research Findings
- Potency : Epoxomicin demonstrates high selectivity for proteasomes over other cellular enzymes, minimizing off-target effects .
- Therapeutic Window : While effective at low doses, higher concentrations can lead to toxicity due to widespread inhibition of protein degradation pathways .
- Structural Modifications : Synthetic derivatives with modified functional groups have been developed to improve pharmacokinetics and reduce toxicity .
Q & A
What are the critical considerations for preserving stereochemical integrity during synthesis?
Level : Basic
Answer :
Synthesis of stereochemically complex compounds requires precise control of reaction conditions and protecting group strategies. For example, chiral centers can be preserved using enantioselective catalysts or chiral auxiliaries. In related syntheses, protecting groups like Fmoc or Boc are employed to prevent undesired side reactions at amine or hydroxyl sites . Solvent choice (e.g., DMSO for polar intermediates) and low-temperature reactions (e.g., 0°C for acid-sensitive steps) are critical to minimize racemization . Purification via flash chromatography (e.g., 20% EtOAc/hexanes) ensures enantiomeric purity, with yields averaging 70–98% in optimized protocols .
Which analytical techniques are most reliable for confirming structural and stereochemical assignments?
Level : Basic
Answer :
A combination of NMR (¹H, ¹³C, COSY, NOESY) and mass spectrometry (HRMS) is essential. For instance, ¹H NMR can resolve diastereotopic protons (e.g., δ 1.2–1.4 ppm for methyl groups in chiral environments), while NOESY correlations confirm spatial arrangements of substituents . HPLC with chiral columns (e.g., Daicel CHIRALPAK®) provides enantiomeric excess (ee) values >99% when paired with UV detection . IR spectroscopy verifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
How can computational methods predict viable synthetic pathways for this compound?
Level : Advanced
Answer :
Density Functional Theory (DFT) calculates transition-state energies to identify stereoselective pathways, while machine learning (ML) models trained on reaction databases prioritize high-yield routes. For example, Bayesian optimization algorithms iteratively adjust parameters (e.g., temperature, catalyst loading) to maximize efficiency . Coupled with molecular dynamics simulations , these tools predict solvent effects and intermediate stability . A hybrid approach (computational screening + experimental validation) reduces trial-and-error, as demonstrated in maleimide derivative synthesis .
What strategies resolve discrepancies between experimental spectral data and computational predictions?
Level : Advanced
Answer :
Contradictions often arise from solvent effects, conformational flexibility, or unaccounted stereoisomers. Strategies include:
- Cross-validation : Use multiple techniques (e.g., XRD for absolute configuration vs. NMR for relative stereochemistry) .
- Conformational sampling : MD simulations explore low-energy conformers that may match observed NOESY data .
- Synthetic intermediates : Isolate and characterize key intermediates to trace errors in later steps .
For example, in a peptide synthesis, mismatched HPLC retention times and DFT-predicted dipole moments led to revised solvation models, improving prediction accuracy .
How can reaction yields be optimized using machine learning?
Level : Advanced
Answer :
Bayesian optimization iteratively selects reaction conditions (e.g., temperature, stoichiometry) based on prior outcomes, achieving >90% yield in peptide couplings . High-throughput robotics screen 100+ conditions/day, with ML algorithms identifying nonlinear relationships between variables (e.g., solvent polarity vs. enantioselectivity) . For epoxide-containing compounds like the target, optimized catalyst loadings (e.g., 5 mol% Jacobsen’s catalyst) reduce byproducts .
What are the best practices for handling and storing this compound?
Level : Basic
Answer :
- Storage : –20°C under inert gas (Ar/N₂) to prevent hydrolysis or oxidation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) in gloveboxes for moisture-sensitive steps .
- Safety : PPE (nitrile gloves, goggles) and fume hoods mitigate exposure risks. LC-MS monitoring detects degradation products during long-term storage .
How does high-throughput synthesis accelerate derivative development?
Level : Advanced
Answer :
Automated platforms enable parallel synthesis of analogs by varying substituents (e.g., methyloxiran or acetamido groups). For example, 96-well plates test >50 conditions in a single run, with LC-MS/MS quantifying yields . This approach identified a 40% yield improvement for a similar pentanamide by switching from DMF to DMAc .
What green chemistry principles apply to large-scale synthesis?
Level : Advanced
Answer :
- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME), reducing toxicity .
- Catalysis : Enzymatic or organocatalytic steps minimize metal waste .
- Waste reduction : Flow chemistry recycles unreacted starting materials, achieving 85% atom economy in amide couplings .
How can flow chemistry improve scalability for peptide-based compounds?
Level : Advanced
Answer :
Continuous flow systems enhance mixing and temperature control, critical for exothermic reactions (e.g., epoxide formation). For example, a millifluidic reactor reduced reaction times from 12 hours to 30 minutes for a similar pentanamide derivative . In-line IR monitors intermediate formation, enabling real-time adjustments .
What role do heuristic algorithms play in retrosynthetic planning?
Level : Advanced
Answer :
Algorithms like Monte Carlo tree search prioritize pathways based on step count, yield, and cost. For the target compound, a heuristic approach identified a 7-step route from commercial epoxide precursors, avoiding costly chiral resolutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
